molecular formula C7H5NO3S B564788 Saccharin-13C6 CAS No. 1286479-01-3

Saccharin-13C6

Cat. No.: B564788
CAS No.: 1286479-01-3
M. Wt: 189.135
InChI Key: CVHZOJJKTDOEJC-IDEBNGHGSA-N
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Description

Saccharin-13C6 is a labeled non-nutritive sweetener, chemically known as o-Benzosulfimide-13C6. It is a derivative of saccharin, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to study metabolic pathways and chemical reactions involving saccharin .

Mechanism of Action

Target of Action

Saccharin-13C6, a labeled non-nutritive sweetener , primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.

Mode of Action

This compound acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, this compound can interfere with the rapid conversion of carbon dioxide to bicarbonate and protons, potentially influencing various physiological processes that depend on this reaction.

Pharmacokinetics

Like its non-labeled counterpart, this compound is expected to be stable and non-caloric .

Result of Action

Studies suggest that saccharin may have bacteriostatic properties and could influence intestinal inflammation .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the activity of Carbonic Anhydrase 3 and, therefore, the efficacy of this compound. More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

Saccharin-13C6, like its parent compound saccharin, interacts with various biomolecules in the body. It is known to be a ligand for sweet taste receptors (STRs) expressed in the intestine

Cellular Effects

This compound’s effects on cells are not fully understood. Studies on saccharin have shown that it can influence cell function. For instance, saccharin has been found to negatively impact the growth of yeast, suggesting that it could not be used in industrial processes wishing to use yeast to make ethanol . Moreover, saccharin has been linked with glucose intolerance, potentially due to alterations in gut microbiota .

Molecular Mechanism

Saccharin and its derivatives have been shown to act as catalysts for a wide variety of organic transformations

Temporal Effects in Laboratory Settings

Saccharin and its salts, including this compound, are stable in solid form. In solution, they exhibit high hydrolytic, thermal, and photo stability . Saccharin is decomposed when heated to 380 °C . More specific studies on the temporal effects of this compound in laboratory settings are needed.

Dosage Effects in Animal Models

Studies on the effects of saccharin dosage in animal models have shown mixed results. High-dose saccharin supplementation did not induce gut microbiota changes or glucose intolerance in healthy humans and mice . Other studies have shown that artificial sweeteners, including saccharin, can cause glucose intolerance by affecting the gut microbiota .

Metabolic Pathways

Saccharin is known to be metabolized by the body, and its metabolism has been linked to changes in gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Saccharin-13C6 involves the isotopic labeling of saccharin. The process typically starts with the synthesis of saccharin, followed by the introduction of carbon-13 isotopes. One common method is to use labeled precursors in the synthesis of saccharin. For instance, toluene derivatives labeled with carbon-13 can be used as starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques to ensure the incorporation of carbon-13 isotopes at specific positions in the saccharin molecule. The production is carried out under controlled conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Saccharin-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted saccharin compounds .

Scientific Research Applications

Saccharin-13C6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.

    Biology: Helps in understanding the metabolism of saccharin in biological systems.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of saccharin.

    Industry: Employed in the development of new sweeteners and food additives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saccharin-13C6 is unique due to its isotopic labeling, which allows for detailed studies of its metabolic and chemical behavior. This makes it a valuable tool in research, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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